molecular formula C9H14O B3036597 (2E)-3-cyclohexyl-2-propenal CAS No. 37868-74-9

(2E)-3-cyclohexyl-2-propenal

Cat. No.: B3036597
CAS No.: 37868-74-9
M. Wt: 138.21 g/mol
InChI Key: ULHBPBSHMQBWSC-QPJJXVBHSA-N
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Description

(2E)-3-Cyclohexyl-2-propenal is an organic compound characterized by the presence of a cyclohexyl group attached to a propenal moiety This compound is notable for its unique structural features, which include a conjugated double bond and an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2E)-3-cyclohexyl-2-propenal can be achieved through several methods. One common approach involves the aldol condensation of cyclohexanone with acrolein. The reaction is typically carried out in the presence of a base, such as sodium hydroxide, under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of continuous flow reactors to optimize yield and purity. The reaction conditions are carefully monitored to maintain the appropriate temperature, pressure, and reactant concentrations. Catalysts may also be employed to enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions: (2E)-3-Cyclohexyl-2-propenal undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The double bond in this compound can participate in electrophilic addition reactions, such as halogenation or hydrohalogenation, to form substituted products.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Bromine in carbon tetrachloride for halogenation.

Major Products Formed:

    Oxidation: Cyclohexylacrylic acid.

    Reduction: Cyclohexylpropenol.

    Substitution: 3-Bromo-3-cyclohexylpropenal.

Scientific Research Applications

(2E)-3-Cyclohexyl-2-propenal has several applications in scientific research, including:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions, particularly those involving aldehyde dehydrogenases.

    Medicine: Research into potential therapeutic applications, such as the development of new drugs targeting specific biochemical pathways.

    Industry: Utilized in the production of fragrances and flavoring agents due to its aldehyde group, which imparts a distinct aroma.

Mechanism of Action

The mechanism of action of (2E)-3-cyclohexyl-2-propenal involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This reactivity is exploited in biochemical assays to study enzyme kinetics and inhibition.

Comparison with Similar Compounds

    (2E)-3-Phenyl-2-propenal: Similar structure but with a phenyl group instead of a cyclohexyl group.

    (2E)-3-Methyl-2-propenal: Contains a methyl group instead of a cyclohexyl group.

Comparison:

    Uniqueness: The cyclohexyl group in (2E)-3-cyclohexyl-2-propenal imparts different steric and electronic properties compared to phenyl or methyl groups. This affects its reactivity and interactions with other molecules.

    Reactivity: The bulkier cyclohexyl group may hinder certain reactions, making this compound less reactive in some contexts compared to its phenyl or methyl analogs.

Properties

IUPAC Name

(E)-3-cyclohexylprop-2-enal
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O/c10-8-4-7-9-5-2-1-3-6-9/h4,7-9H,1-3,5-6H2/b7-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULHBPBSHMQBWSC-QPJJXVBHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C=CC=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)/C=C/C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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